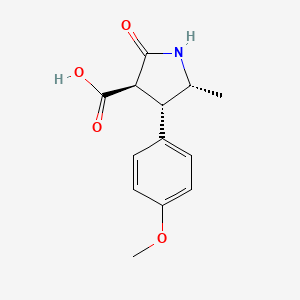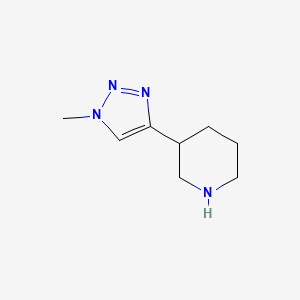
3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine is a compound that features a triazole ring fused with a piperidine ring The triazole ring is a five-membered ring containing three nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its efficiency and selectivity. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods are designed to be environmentally benign and highly selective, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions: 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with different substituents .
科学的研究の応用
3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The triazole ring’s nitrogen atoms play a crucial role in these interactions, forming hydrogen bonds and other interactions with the target molecules .
類似化合物との比較
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)methanamine: This compound also features a triazole ring and is used in similar applications.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Known for its use in coordination chemistry and materials science.
3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid: A water-soluble ligand used in click chemistry.
Uniqueness: 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine is unique due to its specific combination of a triazole and piperidine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .
特性
分子式 |
C8H14N4 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
3-(1-methyltriazol-4-yl)piperidine |
InChI |
InChI=1S/C8H14N4/c1-12-6-8(10-11-12)7-3-2-4-9-5-7/h6-7,9H,2-5H2,1H3 |
InChIキー |
CLPLMWLMIGUQJF-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=N1)C2CCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


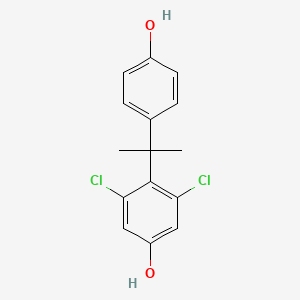
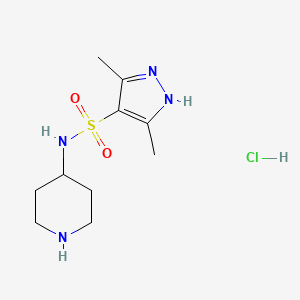

![5-Methyloctahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13342859.png)

![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide](/img/structure/B13342865.png)

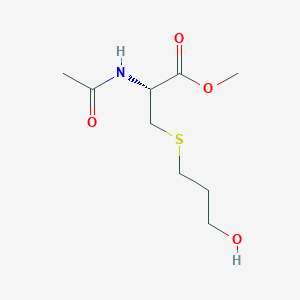
![6-Methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13342891.png)
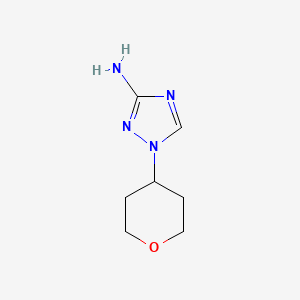
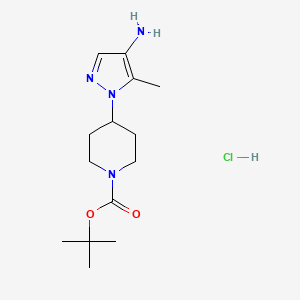
![5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13342907.png)
